molecular formula C7H6FN3O B2848737 (5-Azido-2-fluorophenyl)methanol CAS No. 2386365-27-9

(5-Azido-2-fluorophenyl)methanol

Cat. No.: B2848737
CAS No.: 2386365-27-9
M. Wt: 167.143
InChI Key: ZVYMYVZLZUDBJW-UHFFFAOYSA-N
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Description

(5-Azido-2-fluorophenyl)methanol is an organic compound characterized by the presence of an azido group (-N₃) and a fluorine atom attached to a phenyl ring, along with a methanol group (-CH₂OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Azido-2-fluorophenyl)methanol typically involves the introduction of the azido group to a fluorophenylmethanol precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on the fluorophenylmethanol is replaced by an azide ion (N₃⁻). This reaction is usually carried out in the presence of a polar aprotic solvent such as dimethylformamide (DMF) and a base like sodium azide (NaN₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Azido-2-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: (5-Azido-2-fluorophenyl)formaldehyde or (5-Azido-2-fluorophenyl)carboxylic acid.

    Reduction: (5-Amino-2-fluorophenyl)methanol.

    Substitution: Compounds where the fluorine atom is replaced by another functional group.

Scientific Research Applications

(5-Azido-2-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of azide-alkyne cycloaddition reactions (click chemistry) for labeling biomolecules.

    Medicine: Potential use in the development of pharmaceuticals, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (5-Azido-2-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.

    (5-Azido-2-bromophenyl)methanol: Contains a bromine atom instead of fluorine.

    (5-Azido-2-iodophenyl)methanol: Contains an iodine atom instead of fluorine.

Uniqueness

(5-Azido-2-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, making it distinct in its behavior and applications.

Properties

IUPAC Name

(5-azido-2-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-7-2-1-6(10-11-9)3-5(7)4-12/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYMYVZLZUDBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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